

Clinical Evidence for Bone Density Preservation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Besifovir

CAS No.: 441785-25-7

Cat. No.: S627917

Get Quote

The following table summarizes key findings from clinical studies on **besifovir**'s effect on bone health:

Study Detail	Yim et al. (2025) Phase 4 Trial [1] [2]	Ahn et al. (2019) Phase 3 Trial [3]
Patient Population	CHB patients with suppressed virus after long-term TDF (mean: ~4.3 years)	Treatment-naïve CHB patients
Study Design	Randomized, 48-week, switching study (BSV vs. continued TDF)	Randomized, double-blind, 48-week (BSV vs. TDF)

| **Bone Mineral Density (BMD) Change (Hip)** | BSV: +0.36% TDF: -0.70% (P=0.039) | Significant difference favoring BSV (P<0.05) | | **Bone Mineral Density (BMD) Change (Spine)** | BSV: +1.89% TDF: +0.28% (P=0.172) | Significant difference favoring BSV (P<0.05) | | **Key Takeaway** | **Reversal** of TDF-associated BMD loss after switching to BSV | Superior bone safety profile of BSV versus TDF from treatment initiation |

Protocol: Switching from TDF to Besifovir

This methodology is based on a randomized, open-label, active-controlled, non-inferiority Phase 4 clinical trial [1] [2].

- **Step 1: Patient Selection and Screening:** Identify chronic hepatitis B (CHB) patients who have been on TDF monotherapy for at least 48 weeks and have achieved virological suppression (HBV DNA <20 IU/mL) [1] [2]. Ensure patients have no other interfering conditions (e.g., uncured malignancy, organ transplant) [4].
- **Step 2: Baseline Assessment:** Obtain dual-energy X-ray absorptiometry (DEXA) scans for hip and spine bone mineral density [3]. Measure bone turnover biomarkers [2]. Conduct blood tests for renal function and serum phosphorus levels [4] [3].
- **Step 3: Drug Administration and Dosing:** Switch patients to a regimen of **Besifovir dipivoxil maleate (BSV) 150 mg** once daily, supplemented with **L-carnitine 660 mg** once daily to prevent BSV-associated carnitine depletion [1] [3].
- **Step 4: Monitoring and Follow-up:** Schedule follow-up visits at 1, 3, 6 months, and then every 3-6 months. Monitor HBV DNA levels to confirm maintained virological response [1] [4]. Repeat DEXA scans and bone turnover marker measurements at 48 weeks to assess bone health improvement [1] [2].

FAQs for Researchers and Clinicians

Q1: What is the virological efficacy of besifovir compared to TDF? **Besifovir** demonstrates **non-inferior antiviral efficacy**. In the Phase 4 trial, 100% of patients switching to BSV maintained HBV DNA <20 IU/mL at week 48, compared to 98.5% in the continued TDF group [1] [2]. No antiviral resistance to BSV was observed after switching [5].

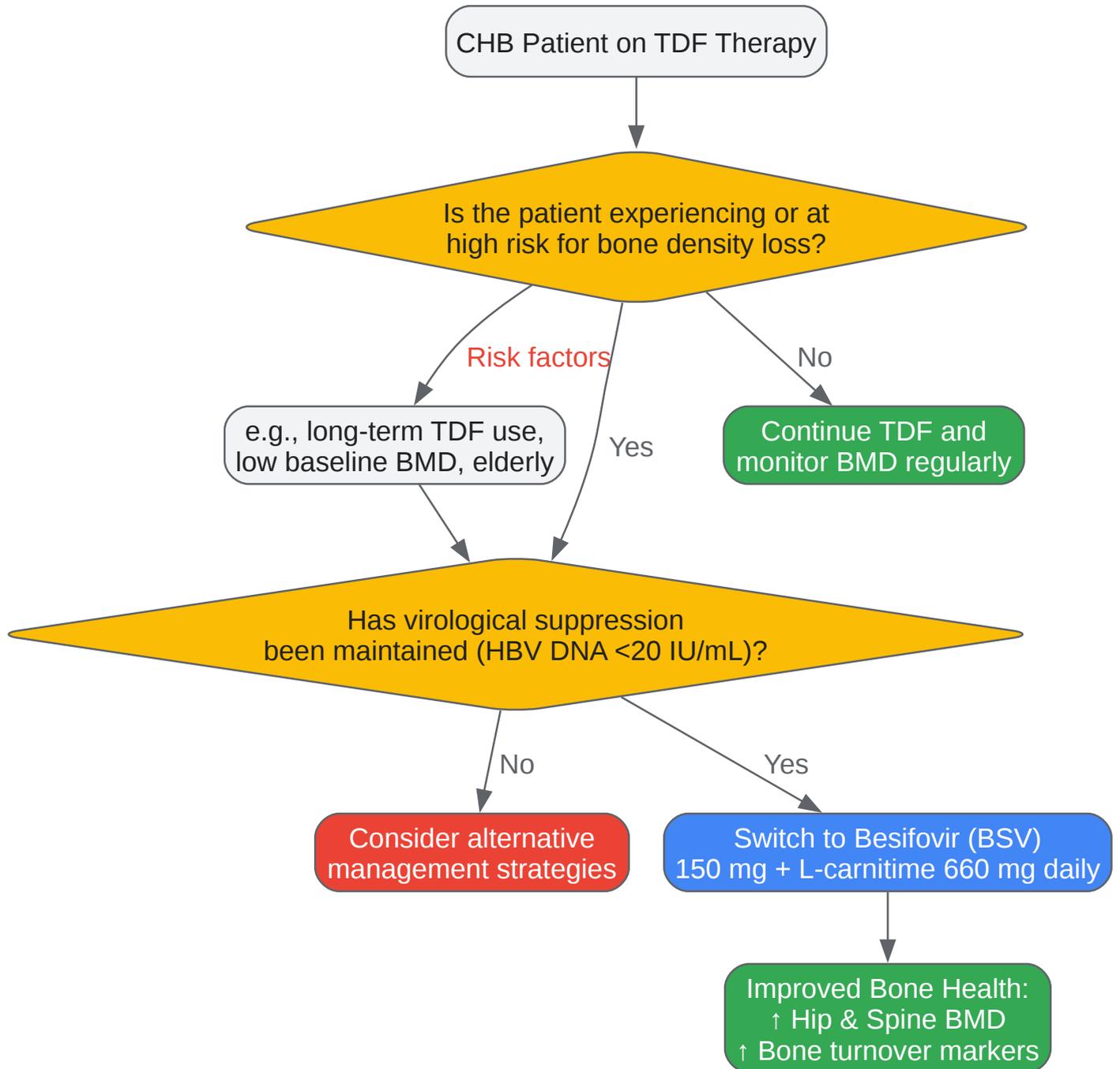
Q2: How does besifovir compare to tenofovir alafenamide (TAF) for bone safety? Real-world studies suggest BSV and TAF have comparable virological efficacy and are both superior to TDF for bone safety [4]. One study noted a higher HBeAg seroclearance rate and less renal function decline in the BSV group compared to TAF [4].

Q3: What are the key bone-related biomarkers and endpoints to track?

- **Primary Endpoint:** Change from baseline in Bone Mineral Density (BMD) at the hip and spine, measured by DEXA scan [1] [3].
- **Secondary/Surrogate Markers:** Changes in **bone turnover biomarkers** (specific markers not listed in results, but these are serum biomarkers reflecting bone formation and resorption) [2]. Also monitor serum phosphorus, as hypophosphatemia can be linked to bone demineralization [4].

Mechanism and Decision Pathway

The diagram below illustrates the clinical decision-making pathway for preserving bone density in CHB patients, based on the latest evidence.



[Click to download full resolution via product page](#)

The evidence strongly supports **switching from TDF to besifovir** as a viable strategy to preserve and even improve bone density in chronic hepatitis B patients, without compromising antiviral efficacy. This approach is particularly relevant for patients on long-term TDF therapy showing signs of bone mineral loss.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Improves Renal, Besifovir Health in HBV Patients Receiving... Bone [hcplive.com]
2. Switching to besifovir in patients with chronic hepatitis B ... [pubmed.ncbi.nlm.nih.gov]
3. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With... [pubmed.ncbi.nlm.nih.gov]
4. Noninferiority Outcomes of Besifovir Compared to ... [gutnliver.org]
5. Antiviral besifovir may be a safer alternative for long-term hepatitis... [medicalxpress.com]

To cite this document: Smolecule. [Clinical Evidence for Bone Density Preservation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627917#besifovir-bone-density-preservation-strategies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com